molecular formula C21H15Br3N2O2 B11991675 3-bromo-N-[[(3-bromobenzoyl)amino](4-bromophenyl)methyl]benzamide

3-bromo-N-[[(3-bromobenzoyl)amino](4-bromophenyl)methyl]benzamide

Katalognummer: B11991675
Molekulargewicht: 567.1 g/mol
InChI-Schlüssel: PRKYMARREKATDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide is a complex organic compound with the molecular formula C21H15Br3N2O2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide typically involves multiple steps, including bromination, amidation, and coupling reactions. The starting materials often include bromobenzoyl chloride, bromophenylamine, and benzamide derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various functionalized benzamides.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide
  • 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide
  • 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide is unique due to its specific substitution pattern and the presence of multiple bromine atoms. This structural uniqueness can result in distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C21H15Br3N2O2

Molekulargewicht

567.1 g/mol

IUPAC-Name

3-bromo-N-[[(3-bromobenzoyl)amino]-(4-bromophenyl)methyl]benzamide

InChI

InChI=1S/C21H15Br3N2O2/c22-16-9-7-13(8-10-16)19(25-20(27)14-3-1-5-17(23)11-14)26-21(28)15-4-2-6-18(24)12-15/h1-12,19H,(H,25,27)(H,26,28)

InChI-Schlüssel

PRKYMARREKATDN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.